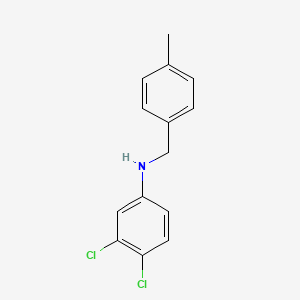

3,4-Dichloro-N-(4-methylbenzyl)aniline

描述

Significance of Aniline (B41778) and Benzylamine (B48309) Motifs in Organic Chemistry

The aniline moiety, characterized by an amino group attached to a benzene (B151609) ring, and the benzylamine motif, where an amino group is linked to a benzyl (B1604629) group, are pivotal components in the design and synthesis of complex organic molecules. The nucleophilic nature of the nitrogen atom, combined with the electronic and steric influences of substituents on the aromatic rings, allows for a diverse range of chemical transformations. These structural units are integral to the development of novel compounds with specific biological activities and material properties.

Research Context of Dichloro-Substituted Anilines

Dichloro-substituted anilines, a specific class of halogenated aromatic amines, are of significant interest in chemical research and industry. The presence of two chlorine atoms on the aniline ring profoundly influences the compound's reactivity, lipophilicity, and metabolic stability. These characteristics make them crucial intermediates in the synthesis of various commercial products, including herbicides, pigments, and pharmaceuticals. Research in this area often focuses on developing efficient and selective synthetic methodologies, understanding their structure-activity relationships, and exploring their potential applications in medicinal chemistry and materials science. There are six isomers of dichloroaniline, with the position of the chlorine atoms relative to the amino group dictating the specific properties and applications of each isomer. chemicalbook.com

Scope of Academic Inquiry for 3,4-Dichloro-N-(4-methylbenzyl)aniline

Within the broader context of dichloro-substituted anilines, the specific compound this compound presents a unique subject for academic inquiry. The combination of the 3,4-dichloroaniline (B118046) core with an N-(4-methylbenzyl) substituent offers a platform to investigate the interplay of electronic and steric effects on the molecule's chemical behavior. Academic research on this compound and its analogues typically involves the development of synthetic routes, characterization of its physicochemical properties, and exploration of its potential as an intermediate in the synthesis of more complex molecules with potential biological or material applications. While detailed research findings on this specific molecule are not extensively published, its structural components suggest potential areas of investigation, including its use as a precursor for novel bioactive compounds.

Structure

3D Structure

属性

IUPAC Name |

3,4-dichloro-N-[(4-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLPVOUIEWOSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro N 4 Methylbenzyl Aniline and Its Structural Analogues

Direct Amination Approaches for N-Benzyl Aniline (B41778) Systems

Direct amination methods offer a straightforward pathway to N-benzyl aniline systems by forming the crucial carbon-nitrogen bond in a single key step. These approaches can be broadly categorized into nucleophilic substitution reactions, reductive amination strategies, and one-pot multicomponent syntheses.

Nucleophilic Substitution Reactions with Halogenated Precursors

The reaction between an aniline and a benzyl (B1604629) halide is a classical and fundamental method for the synthesis of N-benzylanilines. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of the halide, displacing the halogen atom.

The general reaction is as follows:

Where Ar and Ar' represent aryl groups and X is a halogen.

While this method is conceptually simple, it can be complicated by the potential for overalkylation, leading to the formation of tertiary amines (N,N-dibenzylanilines). Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the use of a base to neutralize the generated hydrohalic acid, is crucial to favor the formation of the desired secondary amine. For instance, the benzylation of substituted anilines using benzyl halides has been a long-standing method for preparing N-benzylanilines. dergipark.org.tr However, to avoid mixtures of mono- and di-substituted products, the reaction must be carefully controlled, or one of the protons on the aniline can be protected. dergipark.org.tr

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method effectively avoids the issue of overalkylation encountered in direct alkylation with halides. thieme-connect.com

For the synthesis of 3,4-Dichloro-N-(4-methylbenzyl)aniline, this would involve the reaction of 3,4-dichloroaniline (B118046) with 4-methylbenzaldehyde (B123495), followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. thieme-connect.comorganic-chemistry.org The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde. Sodium cyanoborohydride is particularly effective in this regard. thieme-connect.com

Recent advancements have focused on developing more efficient and general reductive amination protocols, especially for less reactive electron-deficient anilines like 3,4-dichloroaniline. thieme-connect.comthieme-connect.com For example, a combination of BH₃·THF and TMSCl in DMF has been shown to be an effective system for the reductive amination of electron-deficient anilines with various aldehydes and ketones. thieme-connect.com Another study demonstrated that dibutyltin (B87310) dichloride can catalyze the direct reductive amination of aldehydes and ketones with anilines using phenylsilane (B129415) as the reductant. organic-chemistry.org

The following table summarizes the reductive amination of various aldehydes with anilines using NaBH₄ and a cation exchange resin (DOWEX(R)50WX8) as a catalyst in THF at room temperature.

| Aldehyde | Aniline | Product | Time (min) | Yield (%) |

| Benzaldehyde | Aniline | N-benzylaniline | 20 | 91 |

| 4-methylbenzaldehyde | Aniline | N-(4-methylbenzyl)aniline | 40 | 92 |

| 4-methylbenzaldehyde | 4-bromoaniline | N-(4-methylbenzyl)-4-bromoaniline | 30 | 93 |

| 4-methylbenzaldehyde | 4-methylaniline | N-(4-methylbenzyl)-4-methylaniline | 20 | 92 |

Data sourced from a study on convenient reductive amination of aldehydes. Please note that the specific reaction of 3,4-dichloroaniline is not listed but the table demonstrates the feasibility of the general method for related substrates.

Approaches Utilizing 3,4-Dichloroaniline as a Key Building Block

The readily available and relatively inexpensive 3,4-dichloroaniline serves as a versatile starting material for the synthesis of a wide range of derivatives, including the target compound. These approaches typically involve the formation of an amide bond followed by reduction, or direct derivatization of the aniline nitrogen.

Amide Bond Formation via Acyl Substitution

A common strategy for the synthesis of N-benzylanilines involves the formation of an amide bond between the aniline and a carboxylic acid or its derivative, followed by reduction of the resulting amide. For the synthesis of this compound, this would entail the reaction of 3,4-dichloroaniline with 4-methylbenzoic acid or one of its activated derivatives, such as 4-methylbenzoyl chloride.

The formation of the amide, in this case, N-(3,4-dichlorophenyl)-4-methylbenzamide, can be achieved using standard peptide coupling reagents or by reacting the aniline with an acyl chloride. The Schotten-Baumann reaction, which involves the treatment of an amine with an acid chloride in the presence of a base, is a classic method for this transformation. dergipark.org.tr

Once the amide is formed, it can be reduced to the corresponding secondary amine. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This two-step approach is often highly efficient and avoids the problem of overalkylation.

A study on the synthesis of new fatty N-acylamino amides utilized 3,4-dichloroaniline as a key building block. scielo.brscielo.brresearchgate.net In this work, N-acylamino acids were reacted with 3,4-dichloroaniline in the presence of O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N,N-diisopropylethylamine (DIPEA) to afford the corresponding N-acylamino amides in moderate to good yields (24-83%). scielo.brscielo.brresearchgate.net

The following table presents the synthesis of various N-acylamino amides from 3,4-dichloroaniline.

| N-Acylamino Acid | Product | Yield (%) |

| N-lauroylglycine | N-(3,4-Dichlorophenyl)-2-(dodecanamido)acetamide | 75 |

| N-myristoylglycine | N-(3,4-Dichlorophenyl)-2-(tetradecanamido)acetamide | 83 |

| N-palmitoylglycine | N-(3,4-Dichlorophenyl)-2-(hexadecanamido)acetamide | 78 |

| N-stearoylglycine | N-(3,4-Dichlorophenyl)-2-(octadecanamido)acetamide | 72 |

| N-oleoylglycine | (Z)-N-(3,4-Dichlorophenyl)-2-(octadec-9-enamido)acetamide | 24 |

Data sourced from a study on the synthesis of new fatty N-acylamino amides from 3,4-dichloroaniline. scielo.brscielo.brresearchgate.net

Derivatization of the Aniline Nitrogen

Direct derivatization of the nitrogen atom of 3,4-dichloroaniline provides another route to the target molecule and its analogues. This can be achieved through various N-alkylation reactions.

As mentioned in the nucleophilic substitution section, the direct reaction with a benzyl halide is a viable but potentially problematic approach due to overalkylation. dergipark.org.tr However, under carefully controlled conditions, it can be a successful method.

Alternative N-alkylation methods that offer better control are continuously being developed. For example, the N-alkylation of amines using alcohols, catalyzed by transition metals, represents a greener alternative to the use of alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. rsc.org

Synthesis of Related N-Substituted Benzyl Anilines and Derivatives

The synthesis of N-substituted benzyl anilines, including analogues of this compound, can be achieved through various methodologies. A common approach involves the reaction of an aniline derivative with a benzyl halide or alcohol.

Synthesis of N-(4-Methylbenzyl)aniline Analogues

The synthesis of N-substituted anilines often involves the N-alkylation of anilines with alcohols, a method considered to be environmentally favorable. acs.org One approach utilizes a catalyst, such as an N-heterocyclic carbene (NHC) copper(I) complex supported on graphene oxide, for the selective N-monoalkylation of amines. researchgate.net Another efficient method for the synthesis of 2-benzyl N-substituted anilines involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.govnih.gov This reaction proceeds through an imine condensation followed by an isoaromatization pathway, offering good yields under mild conditions. beilstein-journals.orgnih.govnih.gov

For instance, the reaction of (E)-2-benzylidenecyclohex-3-en-1-one with 4-methoxybenzylamine (B45378) in DME at 60 °C yields the corresponding 2-benzyl-N-(4-methoxybenzyl)aniline. nih.gov A variety of primary amines can be used in this reaction to produce a range of N-substituted anilines in moderate to good yields. beilstein-journals.orgnih.gov

Additionally, the reaction of anilines with benzyl chloroformate can lead to the formation of N-benzylated anilines. researchgate.netfurman.edu The outcome of this reaction, yielding either the N-benzylated product or the N-carbobenzyloxy "CBZ" product, is influenced by the electronic properties of the substituents on the aniline ring. furman.edu Electron-withdrawing groups, particularly at the ortho position, tend to favor the formation of the N-benzylated compound. furman.edu

A one-pot synthesis of N-benzyl-N-ethylaniline, a significant dyestuff intermediate, has been developed through the reductive alkylation of aniline. researchgate.net This method has also been extended to prepare other substituted N-benzyl-N-ethylanilines. researchgate.net

Below is a table summarizing the synthesis of various N-(4-Methylbenzyl)aniline analogues and related compounds with their respective yields.

Table 1: Synthesis of N-(4-Methylbenzyl)aniline Analogues and Related Compounds

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Benzyl chloroformate | N-benzylaniline | 14 | researchgate.netfurman.edu |

| 2-Nitroaniline | Benzyl chloroformate | N-benzyl-2-nitroaniline | Exclusive product | researchgate.netfurman.edu |

| 4-Chloro-3-nitroaniline | Benzyl chloroformate | N-benzyl-4-chloro-3-nitroaniline | 53 | furman.edu |

| (E)-2-benzylidenecyclohex-3-en-1-one | 4-Methoxybenzylamine | 2-benzyl-N-(4-methoxybenzyl)aniline | 52 | nih.gov |

| p-Anisidine | Benzyl alcohol | N-benzyl-4-methoxyaniline | 83 | prepchem.com |

Regioselective Synthesis Considerations

Regioselectivity in the synthesis of substituted anilines is a critical aspect, particularly when multiple reaction sites are available on the aromatic ring. In the context of N-alkylation, the primary focus is on achieving mono- versus di-alkylation at the nitrogen atom. The use of manganese pincer complexes as catalysts in the N-alkylation of anilines with alcohols has been shown to be highly selective for mono-alkylation, with no N,N-dialkylation observed under optimal conditions. nih.gov

Furthermore, regioselective C-H hydroxylation of N-alkyl-benzanilides can be achieved with high control using different metal catalysts. For example, a Pd(II) catalyst directs hydroxylation to the phenyl ring of the aniline moiety, whereas a Ru(II) catalyst reverses the regioselectivity. rsc.org This highlights the potential for catalyst-directed regiocontrol in the functionalization of aniline derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of N-substituted benzyl anilines are significantly influenced by various reaction parameters, including the solvent system, temperature, and reaction time.

Solvent System Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of N-alkylation reactions. In the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, various solvents were screened. nih.gov Dimethoxyethane (DME) was found to be the most effective solvent, providing a higher yield compared to toluene, acetonitrile, and others. nih.gov

Ionic liquids have also been explored as alternative "green" solvents for the N-alkylation of anilines. These solvents can lead to increased conversions and selectivities compared to traditional molecular solvents like DMSO, acetonitrile, and dichloromethane. The nature of the anion in the ionic liquid can influence the selectivity of the reaction, with poorer H-bond acceptor anions favoring higher selectivity for mono-alkylation.

Solvent-free conditions have also been shown to be highly effective. For the N-alkylation of aniline with benzyl alcohol using a graphene oxide-supported N-heterocyclic carbene copper(I) complex, solvent-free conditions at 110 °C provided the best yield. researchgate.net

Table 2: Effect of Solvent on the Yield of 2-benzyl-N-(4-methoxybenzyl)aniline

| Solvent | Yield (%) |

|---|---|

| Toluene | 52 |

| CH3CN | 63 |

| THF | 65 |

| 1,4-Dioxane | 71 |

| DME | 75 |

| DMSO | 68 |

| NMP | 61 |

| CH2Cl2 | 43 |

| CHCl3 | 35 |

Data sourced from a study on the synthesis of 2-benzyl N-substituted anilines. nih.gov

Influence of Temperature and Reaction Time

Temperature and reaction time are critical parameters that must be optimized to maximize yield and minimize side product formation. In the N-alkylation of aniline with methanol, increasing the reaction temperature generally leads to higher aniline conversion. researchgate.net However, it can also affect the selectivity, with higher temperatures potentially favoring the formation of N,N-dimethylaniline over N-methylaniline. researchgate.net

For the synthesis of N-benzylaniline using a specific catalyst, the optimal conditions were found to be 80 °C for 8 hours. researchgate.net Increasing the temperature beyond this point did not significantly improve the yield. Similarly, in the synthesis of N-alkylated anilines using a manganese pincer catalyst, optimal results were achieved at a relatively low temperature of 80 °C. nih.gov

The N-alkylation of aniline derivatives with benzyl alcohols using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes was successfully carried out at 120 °C for 24 hours. nih.gov

Table 3: Optimization of Temperature and Time for N-benzylaniline Synthesis

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 110 | 24 | 93 |

| 100 | 24 | 93 |

| 90 | 24 | 93 |

| 80 | 24 | 93 |

| 70 | 24 | 81 |

| 80 | 12 | 93 |

| 80 | 10 | 93 |

| 80 | 8 | 93 |

| 80 | 6 | 84 |

Data sourced from a study on the optimization of reaction parameters for N-benzylaniline synthesis. researchgate.net

Catalyst-Free Methodologies

While many synthetic routes for N-substituted anilines rely on catalysts, catalyst-free methods offer advantages in terms of cost, simplicity, and avoiding metal contamination in the final product. An efficient catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed by reacting (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.govnih.gov This reaction proceeds smoothly under mild conditions, highlighting the potential for developing more sustainable synthetic routes. beilstein-journals.orgnih.govnih.gov

Another example of a catalyst-free approach is the visible-light-mediated direct (hetero)arylation of anilines. researchgate.net This method relies on the formation of a donor-acceptor complex between the aniline and an electron-withdrawing substituted (hetero)aryl halide, which upon irradiation with blue LEDs, leads to the formation of ortho- and para-arylated anilines. researchgate.net

Purification and Isolation Techniques in Academic Synthesis

The isolation of pure this compound and its structural analogues from reaction mixtures is a critical step in their synthesis. Academic research employs a variety of standard and advanced purification techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., solid or oil), its stability, and the nature of the impurities. The most common techniques include recrystallization, chromatographic separation, and filtration/extraction procedures.

Recrystallization Protocols

Recrystallization is a primary technique for purifying solid compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

For N-substituted anilines, which are often crystalline solids, various solvent systems can be employed. While specific protocols for this compound are not detailed in readily available literature, general procedures for analogous anilines provide a strong precedent. For instance, aniline itself can be crystallized from diethyl ether at low temperatures. lookchem.com A more extensive purification of aniline involves its conversion to an oxalate (B1200264) salt, which is then recrystallized multiple times from 95% ethanol. lookchem.comreddit.com After recrystallization of the salt, the pure aniline is regenerated by treatment with a base like sodium carbonate. lookchem.comreddit.com In the synthesis of related N-benzyl-3-anilinopropanamides, products were successfully crystallized from benzene (B151609) to yield pure, fluffy white needles. researchgate.net

The general protocol involves dissolving the crude solid in a minimum amount of a hot solvent, followed by hot filtration if insoluble impurities are present. The clear, hot solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound. The purified crystals are subsequently isolated by filtration.

Table 1: Recrystallization Solvents for Aniline and Related Compounds

| Compound Class | Solvent(s) | Notes | Source(s) |

|---|---|---|---|

| Aniline | Diethyl Ether (at low temp.) | Used for direct crystallization of the free base. | lookchem.com |

| Aniline Oxalate | 95% Ethanol | Involves derivatization for more extensive purification. | lookchem.comreddit.com |

Chromatographic Separation Methods

Chromatography is a powerful and widely used technique for the purification of compounds, applicable to both solid and liquid samples. nih.gov This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govescholarship.org For compounds like this compound, column chromatography is particularly common. nih.gov

In a typical academic synthesis of 2-benzyl-N-substituted anilines, the crude reaction residue is purified by column chromatography on silica (B1680970) gel. nih.gov Silica gel serves as the polar stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate). The separation mechanism relies on the polarity of the compounds; more polar compounds adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. nih.gov The polarity of the eluent is often optimized using thin-layer chromatography (TLC) prior to running the column to achieve the best separation. escholarship.org

In some cases, adding a small amount of a basic modifier like triethylamine (B128534) to the chromatography chamber and eluent can improve the separation of amines by preventing "tailing" on the acidic silica gel. researchgate.net

Table 2: Typical Setup for Chromatographic Purification of N-Substituted Anilines

| Parameter | Description | Common Choice(s) | Source(s) |

|---|---|---|---|

| Technique | Column Chromatography | Standard method for routine purification. | nih.gov |

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel | nih.govnih.gov |

| Mobile Phase (Eluent) | Solvent system that moves through the stationary phase. | Hexanes/Ethyl Acetate Gradient | nih.gov |

| Modifier | Additive to improve peak shape for basic compounds. | Triethylamine | researchgate.net |

Filtration and Extraction Procedures

Liquid-liquid extraction is a fundamental workup procedure used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For purifying anilines, which are basic, acid-base extraction is highly effective. researchgate.net

Excess aniline or other basic impurities can be removed from a reaction mixture dissolved in an organic solvent (such as diethyl ether or ethyl acetate) by washing it with a dilute aqueous acid solution. researchgate.net Common choices include 1M or 2M hydrochloric acid (HCl), with concentrations up to 15-20% also being effective. researchgate.net The acid protonates the basic aniline, forming a water-soluble anilinium salt which partitions into the aqueous layer, thus separating it from the desired neutral or non-basic product in the organic layer. researchgate.net This method is contingent on the desired product being stable under acidic conditions. researchgate.net

Filtration is a straightforward mechanical method used to separate a solid from a liquid. In the context of synthesizing diarylamines, if the reaction is clean and performed without excess reagents, the pure product may precipitate directly from the reaction mixture. In such cases, the pure product can be isolated by a simple filtration, which removes soluble impurities and residual base, often circumventing the need for more complex purification like column chromatography.

Table 3: Aqueous Solutions for Extraction of Aniline Impurities

| Reagent | Concentration | Purpose | Source(s) |

|---|---|---|---|

| Hydrochloric Acid (HCl) | 1M - 2M | Extracts aniline into the aqueous layer as its HCl salt. | researchgate.net |

| Hydrochloric Acid (HCl) | 10% | Washes reaction mixture to remove aniline base. | researchgate.net |

| Hydrochloric Acid (HCl) | 15% - 20% | Used for the removal of various substituted anilines. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dichloro N 4 Methylbenzyl Aniline

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic moieties in the molecule exhibit distinct reactivities towards electrophilic substitution, a consequence of the different directing effects of their respective substituents.

The reactivity of the 3,4-dichlorophenyl ring is influenced by the competing electronic effects of the secondary amino group and the two chlorine atoms. The secondary amino group (-NH-CH₂-Ph-CH₃) is a potent activating group. byjus.com Its lone pair of electrons can be delocalized into the benzene (B151609) ring through the resonance effect (+M), significantly increasing the electron density at the ortho and para positions. byjus.comlibretexts.org Consequently, this group strongly directs incoming electrophiles to these positions.

In 3,4-Dichloro-N-(4-methylbenzyl)aniline, the powerful activating and directing effect of the amino group dominates over the deactivating effects of the halogens. The positions on the dichlorophenyl ring available for substitution are C-2, C-5, and C-6. The amino group directs incoming electrophiles to the C-2 and C-6 positions (ortho to the amine). The C-4 position (para) is already occupied by a chlorine atom. Substitution at the C-2 position may be sterically hindered by the adjacent chlorine at C-3. Therefore, electrophilic attack is most favored at the C-6 position.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -NH-R | 1 | +M > -I | Activating | Ortho, Para |

| -Cl | 3 | -I > +M | Deactivating | Ortho, Para |

| -Cl | 4 | -I > +M | Deactivating | Ortho, Para |

Table 1: Summary of substituent effects on the dichloro-substituted phenyl moiety.

The substitution pattern on the 4-methylbenzyl (tolyl) group is primarily controlled by the methyl (-CH₃) substituent. Alkyl groups are classified as activating, ortho-, para-directors. savemyexams.com They donate electron density through an inductive effect and hyperconjugation, making the aromatic ring more nucleophilic and stabilizing the intermediate carbocation formed during electrophilic attack. libretexts.org

The methyl group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position. The para position is occupied by the methylene (B1212753) bridge. Thus, electrophilic substitution on this ring is expected to occur primarily at the C-3 and C-5 positions.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -CH₂-NH-R | 1 | -I | Weakly Deactivating | Ortho, Para |

| -CH₃ | 4 | +I, Hyperconjugation | Activating | Ortho, Para |

Table 2: Summary of substituent effects on the methylbenzyl group.

Transformations Involving the Secondary Amine Functionality

The secondary amine nitrogen is a key reactive center in this compound, participating in oxidation, reduction (cleavage), and derivatization reactions.

The oxidation of secondary aromatic amines can proceed through several pathways, yielding a variety of products. uomustansiriyah.edu.iq The initial step often involves the removal of an electron from the nitrogen atom to form a radical cation intermediate. nih.govtsijournals.com Subsequent reactions of this intermediate can lead to different stable products.

Potential oxidation pathways include:

N-Hydroxylation: The amine can be oxidized to form the corresponding N-hydroxylamine. This intermediate may be further oxidized to a nitrone derivative. uomustansiriyah.edu.iq

Imine Formation: Oxidation can lead to the formation of an imine by eliminating hydrogen, particularly with specific oxidizing agents like iodosobenzene (B1197198) or in the presence of catalysts. researchgate.netrsc.org

Oxidative Dealkylation/Deamination: N-oxidation can also lead to the cleavage of the N-C bonds, a process known as oxidative dealkylation. uomustansiriyah.edu.iq This would result in the formation of 3,4-dichloroaniline (B118046) and 4-methylbenzaldehyde (B123495).

Nitrenoid Generation: Under specific conditions with reagents like phenyliodine(III) diacetate (PIFA), aniline (B41778) derivatives can be oxidized to generate electrophilic N-aryl nitrenoid intermediates, which can then undergo further reactions. acs.org

The specific product formed depends heavily on the oxidizing agent used and the reaction conditions.

| Oxidizing Agent/Condition | Potential Product(s) | Reaction Type |

| Peroxy acids | N-Hydroxylamine, Nitrone | N-Oxidation |

| Iodosobenzene, Mn/Fe catalysts | Imine | Dehydrogenation |

| Cytochrome P450 (CYP) enzymes | 3,4-dichloroaniline, 4-methylbenzaldehyde | Oxidative N-Dealkylation |

| Phenyliodine(III) diacetate (PIFA) | N-Aryl Nitrenoid Intermediate | Nitrenoid Formation |

Table 3: Potential oxidation pathways and products for the secondary amine functionality.

For a secondary N-benzylaniline, the most significant "reduction" reaction is the reductive cleavage, or hydrogenolysis, of the N-benzyl bond. This reaction is a widely used method for the deprotection of amines, where the benzyl (B1604629) group serves as a protecting group. acs.org

The C-N bond between the nitrogen and the benzylic carbon can be cleaved under catalytic hydrogenation conditions. Typically, a palladium catalyst on a carbon support (Pd/C) is used in the presence of hydrogen gas. acs.org This process would break down this compound into two separate molecules: 3,4-dichloroaniline and 4-methyltoluene (p-xylene). In some cases, the cleavage of nitrobenzyl groups can also be achieved using aqueous sodium hydroxide, presumably through an oxidation-cleavage mechanism at the benzylic position. nih.gov

The hydrogen atom on the secondary amine can be readily substituted, allowing for the synthesis of a wide array of tertiary amine derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles.

Key derivatization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base leads to the formation of a tertiary amine. researchgate.net This reaction proceeds via nucleophilic substitution. The use of alcohols as alkylating agents in the presence of a suitable metal catalyst is another method. nih.gov

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. scielo.br This is a common and efficient reaction for secondary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.

These reactions provide a versatile platform for modifying the structure and properties of the parent molecule. nih.gov

| Reagent Class | Example Reagent | Product Class |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

Table 4: Common reactions for the formation of N-substituted derivatives.

Mechanisms of Rearrangement Reactions in Related Systems

N-benzylanilines and related N-arylbenzylamines are known to undergo several types of rearrangement reactions, primarily initiated by heat, light, or strong bases. These transformations involve the migration of the benzyl group from the nitrogen atom to the aniline ring.

One of the most studied reactions is the thermal rearrangement of N-benzylaniline. When heated to high temperatures (around 315 °C), N-benzylaniline undergoes homolytic fission of the C-N bond, generating benzyl and anilino free radicals. cdnsciencepub.comresearchgate.net These radicals can then recombine at the ortho and para positions of the aniline ring to form aminodiphenylmethanes. cdnsciencepub.comresearchgate.net This free radical mechanism is supported by the array of side products observed, including toluene, bibenzyl, and aniline, which arise from hydrogen abstraction and dimerization of the initial radicals. cdnsciencepub.comresearchgate.net

Photochemical rearrangement offers an alternative pathway for the migration of the benzyl group. This reaction is believed to proceed through an excited triplet state of the N-benzylaniline molecule. The mechanism is thought to involve an intramolecular charge transfer, followed by the migration of the benzyl group to the ortho or para position of the aniline ring.

Another significant rearrangement in related systems is the Sommelet-Hauser rearrangement , which occurs in quaternary N-benzylanilinium salts upon treatment with a strong base, such as sodium amide. wikipedia.orgnumberanalytics.com The reaction proceeds through a wikipedia.orgnii.ac.jp-sigmatropic rearrangement of an intermediate ylide. wikipedia.orgnii.ac.jpsemanticscholar.org Deprotonation of a methyl group on the nitrogen atom forms an ylide, which then rearranges to place the benzyl group at the ortho position of the aniline ring. wikipedia.orgnumberanalytics.com A competing reaction, the Stevens rearrangement, which is a cdnsciencepub.comwikipedia.org-rearrangement, is also possible but is often less favored in these systems. nii.ac.jpsemanticscholar.org The presence of substituents on the aniline and benzyl rings can influence the preferred reaction pathway.

The following table summarizes the key rearrangement reactions observed in N-benzylaniline systems.

| Rearrangement Type | Initiator | Key Intermediate | Primary Products |

| Thermal Rearrangement | Heat | Benzyl and anilino free radicals | ortho- and para-Aminodiphenylmethanes |

| Photochemical Rearrangement | Light | Excited triplet state | ortho- and para-Aminodiphenylmethanes |

| Sommelet-Hauser Rearrangement | Strong Base | Ylide | ortho-Substituted N,N-dialkylbenzylamine |

Complex Reaction Pathways and Side Product Formation

The synthesis and subsequent reactions of this compound can be accompanied by the formation of various side products, arising from complex reaction pathways. The specific nature and distribution of these byproducts are dependent on the reaction conditions, including the choice of reagents, solvents, and temperature.

In the context of the synthesis of N-substituted anilines, such as the N-benzylation of a dichlorinated aniline, the formation of N,N-dibenzylated products is a common side reaction. researchgate.net This occurs when the initially formed secondary amine undergoes a second benzylation reaction. The extent of this side reaction can be controlled by adjusting the stoichiometry of the reactants.

During thermal rearrangements of N-benzylanilines, a multitude of side products are formed due to the indiscriminate nature of free radical reactions. cdnsciencepub.comresearchgate.net These can include:

Products from the benzyl radical: Toluene (from hydrogen abstraction) and bibenzyl (from dimerization). cdnsciencepub.comresearchgate.net

Products from the anilino radical: Aniline (from hydrogen abstraction). cdnsciencepub.com

Cross-coupling products: Diphenylmethane. cdnsciencepub.com

Further reaction products: In the high-temperature thermal rearrangement of N-benzylaniline, more complex heterocyclic compounds such as 9-phenylacridine (B188086) and 2,3-diphenylindole have been identified. cdnsciencepub.comresearchgate.net

The presence of the dichloro-substituents on the aniline ring of this compound is expected to influence its reactivity. The electron-withdrawing nature of the chlorine atoms can affect the electron density of the aniline ring and the acidity of the N-H proton, potentially altering the course of both rearrangement and side reactions compared to unsubstituted N-benzylaniline. For instance, in the synthesis of N-benzylated anilines from anilines and benzyl chloroformate, it has been observed that electron-withdrawing groups on the aniline ring can favor the formation of the N-benzylated product over the N-carbobenzyloxy (CBZ) product. researchgate.net

The following table lists potential side products in the synthesis and reactions of this compound, based on the reactivity of analogous compounds.

| Reaction Type | Potential Side Products |

| N-Benzylation | 3,4-Dichloro-N,N-bis(4-methylbenzyl)aniline |

| Thermal Rearrangement | Toluene, 4,4'-Dimethylbibenzyl, 3,4-Dichloroaniline, (4-Methylphenyl)methane derivatives, Complex heterocyclic compounds |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the dichloro-substituted aniline (B41778) ring, the protons of the 4-methylbenzyl group, the methylene (B1212753) bridge protons, the N-H proton, and the methyl group protons.

The aromatic protons on the 3,4-dichloroaniline (B118046) moiety are expected to appear in the downfield region of the spectrum due to the deshielding effects of the electronegative chlorine atoms and the aromatic ring current. Specifically, the proton at the C2 position, being ortho to the amino group, would likely appear as a doublet. The proton at C5, situated between two chlorine atoms, would be shifted further downfield and appear as a doublet, while the proton at C6, ortho to a chlorine atom, would present as a doublet of doublets.

The protons of the 4-methylbenzyl group will also resonate in the aromatic region, typically as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene protons are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen atom and aromatic ring. The N-H proton signal is anticipated to be a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methyl protons of the 4-methylbenzyl group will give rise to a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Dichloroaniline Ring) | 6.5 - 7.3 | m |

| Aromatic CH (Methylbenzyl Ring) | 7.0 - 7.3 | m |

| N-H | 4.0 - 5.0 | br s |

| CH₂ (Benzylic) | 4.2 - 4.4 | s |

| CH₃ (Methyl) | 2.3 - 2.4 | s |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the 3,4-dichloroaniline ring will be significantly influenced by the chlorine and nitrogen substituents. The carbons directly bonded to the chlorine atoms (C3 and C4) will be deshielded and appear at lower field. The carbon attached to the nitrogen (C1) will also be downfield. The remaining aromatic carbons of this ring will resonate at slightly higher fields.

For the 4-methylbenzyl moiety, the quaternary carbon attached to the methyl group and the carbon of the methylene bridge will have characteristic chemical shifts. The aromatic carbons of this ring will show four distinct signals due to the para-substitution pattern. The methyl carbon will appear at a high field, characteristic of alkyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 120 - 135 |

| Aromatic C-N | 145 - 150 |

| Aromatic CH (Dichloroaniline Ring) | 110 - 130 |

| Aromatic C (Methylbenzyl Ring) | 125 - 140 |

| CH₂ (Benzylic) | 45 - 50 |

| CH₃ (Methyl) | 20 - 22 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

While ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing definitive structural proof. COSY experiments would confirm the coupling relationships between adjacent protons, particularly within the aromatic rings. HSQC would correlate each proton signal to its directly attached carbon, and HMBC would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the connectivity between the aniline and benzyl (B1604629) fragments through the nitrogen atom. These advanced techniques would be particularly useful in unequivocally assigning the signals of the complex aromatic regions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

A key feature in the IR spectrum of a secondary amine like this compound is the N-H stretching vibration. This typically appears as a single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹. The sharpness of the N-H stretch is often contrasted with the broader O-H stretch of alcohols, which is a useful diagnostic feature. pdx.edu The position and shape of this band can be influenced by hydrogen bonding, which is generally less extensive for N-H bonds compared to O-H bonds. pdx.edu

The presence of two aromatic rings in the structure gives rise to several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. rsc.orgorgsyn.org These are at a slightly higher frequency than the C-H stretches of alkanes. rsc.org

In-ring carbon-carbon (C=C) stretching vibrations in aromatic compounds produce a series of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region. rsc.orgorgsyn.org These bands are characteristic of the aromatic skeleton and confirm the presence of the benzene rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (CH₂ and CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily shaped by the electronic systems of its constituent dichlorinated aniline and 4-methylbenzyl moieties. The spectrum typically reveals absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, originate from the excitation of electrons in the π-orbitals of the aromatic rings to anti-bonding π-orbitals. The n → π transitions, which are typically weaker, involve the excitation of non-bonding electrons from the nitrogen atom's lone pair to an anti-bonding π*-orbital of the benzene ring.

The electronic absorption profile of this compound is a composite of the contributions from both the aniline and benzyl portions of the molecule, modified by their electronic interaction.

Aniline Moiety : The aniline ring itself exhibits characteristic absorption bands. The presence of two chlorine atoms on the aniline ring acts as auxochromes, which can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. asianpubs.org This is due to the electron-donating effect of the amino group and the influence of the halogen substituents on the electronic distribution of the benzene ring. asianpubs.org The lone pair of electrons on the nitrogen atom extends the conjugation of the π-system, influencing the energy of the electronic transitions.

Benzyl Moiety : The 4-methylbenzyl group also contributes to the UV-Vis spectrum. The benzene ring of this moiety has its own set of π → π* transitions. The methyl group is a weak auxochrome and can cause a slight red shift in the absorption bands.

When these two moieties are linked via the nitrogen atom, the resulting electronic spectrum is not merely a simple sum of the two. The interaction between the nitrogen lone pair and both aromatic rings creates a larger conjugated system, which typically results in a shift of the absorption bands to longer wavelengths. Theoretical studies on related N-benzylaniline compounds support the assignment of observed bands to these types of electronic transitions. researchgate.netresearchgate.net

Table 1: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 230-270 | High-intensity transitions within the aromatic rings. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₃Cl₂N, corresponding to a nominal molecular weight of 266 g/mol . scbt.com

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the nitrogen atom (α-cleavage). mdpi.com This benzylic cleavage is common because it leads to the formation of two relatively stable fragments:

Formation of the 4-methylbenzyl cation : Cleavage can result in the formation of the 4-methylbenzyl cation (C₈H₉⁺) at m/z 105. This ion is stabilized by the aromatic ring.

Formation of the dichlorophenylaminomethyl cation : Alternatively, cleavage can form the [M-C₇H₇]⁺ fragment, the 3,4-dichloroanilinium ion (C₆H₄Cl₂N⁺•) or related fragments.

Another key fragmentation pathway involves the loss of a chlorine atom from the molecular ion or subsequent fragments. The presence of two chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum for chlorine-containing fragments (approximately a 3:1 ratio for fragments with one Cl and 9:6:1 for fragments with two Cl atoms).

Table 3: Plausible Mass Spectrometry Fragments and Their Description

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 265 | [C₁₄H₁₃Cl₂N]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₈H₉]⁺ | Loss of the 3,4-dichloroanilino radical via benzylic cleavage |

| 160 | [C₇H₇ClN]⁺• | Loss of the 4-methylbenzyl radical and one Cl atom |

Vibrational Spectroscopy through Computational Methods

For this compound, DFT calculations would predict a complex spectrum with distinct vibrational modes associated with each part of the molecule. Studies on similar molecules like N-benzylaniline, chloroanilines, and other derivatives provide a reliable basis for assigning these vibrational modes. researchgate.netglobalresearchonline.netresearchgate.netbohrium.com

Key vibrational modes would include:

N-H Stretching : A characteristic band for the secondary amine group, typically observed in the 3300-3500 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) and methyl (-CH₃) groups are found just below 3000 cm⁻¹.

C=C Stretching : Vibrations associated with the aromatic rings are expected in the 1400-1600 cm⁻¹ range.

C-N Stretching : The stretching of the C-N bonds will produce bands in the 1200-1350 cm⁻¹ region.

C-Cl Stretching : Strong bands corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Vibrational Frequencies based on Computational Studies of Analogous Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Secondary Amine (-NH-) |

| Aromatic C-H Stretch | 3000 - 3100 | Dichloroaniline & Benzyl Rings |

| Aliphatic C-H Stretch | 2850 - 2980 | -CH₂- and -CH₃ groups |

| Aromatic C=C Stretch | 1450 - 1610 | Dichloroaniline & Benzyl Rings |

| C-N Stretch | 1250 - 1350 | Aryl-N and Benzyl-N |

Crystallographic Analysis of this compound Unavailable in Public Domain

A comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a lack of published X-ray diffraction data for the specific chemical compound this compound. Consequently, a detailed analysis of its solid-state structure, including molecular conformation, intermolecular interactions, and crystal packing, as requested, cannot be provided at this time.

The specific instructions to generate an article focusing solely on the crystallographic features of this compound, structured around a detailed outline of its molecular conformation, torsion angles, planarity, and various non-covalent interactions, presupposes the existence of its determined crystal structure. Despite extensive searches for primary crystallographic research, no such structural determination appears to have been published or deposited in databases such as the Cambridge Structural Database (CSD).

While structural data exists for chemically related compounds—such as derivatives of 3,4-dichloroaniline or other N-benzylanilines—extrapolating this information would be scientifically unsound. The precise substitution pattern of the chloro and methylbenzyl groups dictates the molecule's electronic and steric properties, which in turn governs its three-dimensional arrangement and the specific nature of its crystal lattice. Key structural parameters like dihedral angles between the aromatic rings, the planarity of the amine bridge, and the resulting network of hydrogen bonds and other intermolecular forces are unique to each compound.

Therefore, without the foundational experimental data from a single-crystal X-ray diffraction study of this compound, any attempt to describe its solid-state characteristics would be speculative and would not meet the required standards of scientific accuracy. The generation of the requested detailed article is contingent upon the future experimental determination and publication of this compound's crystal structure.

X Ray Crystallography and Solid State Structural Analysis

Methodological Aspects of Single Crystal X-ray Diffraction (SC-XRD)

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of precise steps, from the initial growth of a suitable crystal to the final refinement of the crystallographic model.

The initial and often most challenging step in a crystallographic study is the cultivation of a high-quality single crystal. For organic compounds like substituted anilines, a common and effective method is slow evaporation from a saturated solution.

Typically, the synthesized compound is dissolved in an appropriate solvent or a mixture of solvents until saturation is achieved. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of several days to weeks. This gradual process can lead to the formation of well-ordered, single crystals suitable for diffraction experiments. Common solvents used for growing crystals of aniline (B41778) derivatives include ethanol, methanol, acetone, or toluene. nih.gov

Once crystals have formed, a suitable specimen is selected for analysis. This selection is critical and is performed under a microscope. An ideal crystal for X-ray diffraction is one that is free of visible defects, has well-defined faces, and is of an appropriate size (typically 0.1 to 0.3 mm in each dimension). The selected crystal is then carefully mounted on a goniometer head for the subsequent data collection.

After a suitable crystal is mounted, it is placed within an X-ray diffractometer to measure the diffraction pattern. The parameters for data collection are carefully chosen to ensure the acquisition of a high-quality dataset.

Radiation: The choice of X-ray radiation is a key parameter. For organic molecules, Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å) are the most commonly used radiation sources. researchgate.netresearchgate.net The selection often depends on the size of the crystal and its constituent atoms.

Temperature: Data collection is frequently conducted at low temperatures, typically around 100 K or 150 K. researchgate.net Cooling the crystal with a stream of liquid nitrogen helps to reduce thermal vibrations of the atoms. This results in a clearer diffraction pattern, allowing for more precise determination of atomic positions and bond lengths.

The following table summarizes typical data collection parameters that would be expected for a compound like 3,4-Dichloro-N-(4-methylbenzyl)aniline, based on data from related structures.

| Parameter | Typical Value |

|---|---|

| Radiation Source | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 - 296 |

| Detector | CCD Area Detector |

Once the diffraction data has been collected, specialized software is used to process the data, solve the crystal structure, and refine the atomic model.

Structure Solution: The initial step involves determining the phase of the diffracted X-rays to generate an initial electron density map. This is typically accomplished using direct methods, which are implemented in software packages like SHELXS.

Structure Refinement: The initial structural model is then refined to best fit the experimental diffraction data. This is an iterative process where atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The refinement is typically performed on F² using a full-matrix least-squares method. Software programs such as SHELXL are widely used for this purpose. researchgate.net

The quality of the final refined structure is assessed by several figures of merit, including the R-factor (R1) and the weighted R-factor (wR2). Lower values for these indices indicate a better agreement between the crystallographic model and the experimental data.

The following table lists some of the common software used in the various stages of structure determination.

| Stage | Software Example |

|---|---|

| Data Collection & Integration | Bruker APEX suite |

| Absorption Correction | SADABS |

| Structure Solution | SHELXS |

| Structure Refinement | SHELXL |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations aim to find the lowest energy conformation, known as the optimized geometry, which is crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods for studying organic molecules. epstem.net For a molecule like 3,4-Dichloro-N-(4-methylbenzyl)aniline, a DFT/B3LYP calculation would typically be employed to optimize the molecular geometry and predict its vibrational frequencies. epstem.net

In analogous systems, such as N-benzylaniline, DFT calculations with the B3LYP functional have been successfully used to determine structural parameters like bond lengths and angles. For instance, the geometry of the aniline (B41778) and benzyl (B1604629) rings, as well as the connecting C-N-C bridge, can be accurately modeled. The presence of the electron-withdrawing chloro groups on the aniline ring and the electron-donating methyl group on the benzyl ring would be expected to influence the electronic distribution and, consequently, the molecular geometry. These substituents can affect bond lengths and angles within the aromatic rings and at the benzylic nitrogen.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron repulsion. While computationally less intensive than more advanced methods, HF typically provides a good first approximation of the molecular geometry and electronic structure. nih.gov For systems like dichlorinated anilines, HF calculations have been used in conjunction with DFT to provide comparative results. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy than HF. ijnc.ir MP2 calculations are more computationally demanding but can provide more reliable geometric parameters and energies, especially for systems where electron correlation is significant. A comparative study using HF, MP2, and DFT would provide a comprehensive understanding of the electronic structure of this compound.

Basis Set Selection and Influence on Computational Accuracy

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost.

Commonly used basis sets for molecules of this size include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). epstem.netjmaterenvironsci.com The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic nature of chemical bonds. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are crucial for accurately describing anions and systems with significant non-covalent interactions. For N-benzylaniline derivatives, the B3LYP/6-311++G(d,p) level of theory has been shown to provide reliable results for geometry and vibrational frequencies. researchgate.net The selection of an appropriate basis set is therefore a trade-off between desired accuracy and available computational resources.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For substituted anilines, the HOMO is typically localized on the aniline ring, which is rich in π-electrons. researchgate.net In this compound, the electron-withdrawing chlorine atoms would be expected to lower the energy of the HOMO, making the molecule a weaker electron donor compared to unsubstituted N-benzylaniline. Conversely, the electron-donating methyl group on the benzyl ring would raise the energy of the π-orbitals on that ring. The LUMO is often distributed over the aromatic systems, and its energy can also be influenced by the substituents.

Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excitable and more reactive. DFT calculations are commonly used to compute the HOMO and LUMO energies and the corresponding energy gap. These calculations can also predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.60 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of the charge distribution and electron delocalization within a molecule. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Caniline-Caniline) | ~40-50 |

| σ(Cmethyl-H) | π(Cbenzyl-Cbenzyl) | ~2-5 |

| LP(2) Cl | σ*(Caniline-Caniline) | ~1-3 |

Aromaticity Assessment using Nucleus-Independent Chemical Shifts (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It measures the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). github.ioglobalnmr.org A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. github.io

For this compound, two aromatic rings are present: the 3,4-dichloroaniline (B118046) ring and the 4-methylbenzyl ring. The aromaticity of these rings is influenced by their substituents. The delocalization of the nitrogen lone pair into the aniline ring can enhance its aromatic character. Conversely, strong π-electron-donating or π-electron-withdrawing substituents can disturb the symmetry of the π-electron system, potentially decreasing aromaticity. nih.govstackexchange.com

Computational studies on substituted anilines have shown that the solvent environment can also modulate aromaticity. For instance, studies on nitroaniline isomers in binary solvent mixtures indicated that solvation generally reduces aromaticity, as evidenced by less negative NICS(1) values. globalnmr.org This effect is attributed to solvent-induced polarization and hydrogen bonding, which impact the electron delocalization within the aromatic ring. globalnmr.org Therefore, a complete aromaticity assessment of this compound would involve NICS calculations for both rings, considering the electronic effects of the substituents and the potential influence of the solvent.

Table 1: Interpretation of NICS Values

| NICS Value | Indication |

|---|---|

| Highly Negative (< -8 ppm) | Strongly Aromatic |

| Moderately Negative (-4 to -8 ppm) | Aromatic |

| Near Zero (-4 to +4 ppm) | Non-Aromatic |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman). researchgate.netresearchgate.net The B3LYP functional is a commonly employed method that has shown good performance in reproducing experimental results for organic compounds. jmaterenvironsci.comresearchgate.net

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose and has demonstrated high accuracy, especially when combined with appropriate basis sets like 6-311G(d,p). researchgate.netjmaterenvironsci.com Computational studies on similar molecules, such as halosubstituted anilines, have shown excellent correlation between calculated and experimental NMR data. researchgate.net

Similarly, the vibrational frequencies corresponding to FT-IR and Raman spectra can be computed. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C-Cl stretching, and aromatic C-H bending. The comparison between the theoretical and experimental spectra serves to validate the computed molecular structure. researchgate.net

Table 2: Common DFT Functionals for Spectroscopic Prediction

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, vibrational frequencies, NMR shifts. jmaterenvironsci.com |

| PBE | Perdew-Burke-Ernzerhof GGA functional. | Often used for solid-state systems and hydrogen bond studies. physchemres.org |

Electrostatic Potential Surfaces and Molecular Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. ugm.ac.idchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netthaiscience.info These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. thaiscience.info

For this compound, the MEP surface would be expected to show a negative potential around the electronegative nitrogen and chlorine atoms, making them susceptible to electrophilic attack. The area around the N-H proton would exhibit a positive potential, indicating it is a potential hydrogen bond donor site. ugm.ac.id

From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), several molecular reactivity descriptors can be calculated. These quantum chemical parameters help to quantify the reactivity and kinetic stability of the molecule. jmaterenvironsci.com

Table 3: Key Molecular Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. jmaterenvironsci.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. jmaterenvironsci.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. researchgate.net |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. jmaterenvironsci.com |

Studies on para-substituted anilines have shown how these descriptors can predict reactivity trends. For example, the electrophilicity index of p-chloroaniline is higher than that of p-bromoaniline, suggesting its greater reactivity towards nucleophilic attack. jmaterenvironsci.com

Theoretical Exploration of Intermolecular Interactions

The structure and properties of this compound in the solid state and in solution are governed by various intermolecular interactions. Theoretical methods can explore the nature and strength of these interactions, which include hydrogen bonding and π-π stacking.

The N-H group of the aniline moiety can act as a hydrogen bond donor, forming interactions with suitable acceptor atoms like oxygen or nitrogen in solvent molecules or other molecules in a crystal lattice. colostate.edu Computational studies on aniline complexes have characterized these N-H···N and N-H···O hydrogen bonds. physchemres.orgnih.gov Additionally, the two aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the stability of the crystal structure. nih.gov Computational chemistry can model these non-covalent interactions to predict crystal packing and understand the forces driving molecular aggregation. researchgate.net

Binding Energy Calculations for Hydrogen-Bonded Complexes

The strength of intermolecular interactions can be quantified by calculating the binding energy of molecular complexes. For this compound, this would typically involve modeling its interaction with another molecule, such as a solvent molecule or another molecule of itself, and calculating the energy of formation of the resulting dimer or complex. colostate.edu

Computational studies on aniline complexes with nitrogen-containing proton acceptors have shown that NHN hydrogen bond energies can range from weak to medium-strong (2-21 kcal/mol). nih.gov Methods like MP2 and DFT-D (DFT with dispersion corrections) are often used to accurately calculate these binding energies, as they properly account for the dispersion forces that are significant in non-covalent interactions. physchemres.org For example, in water-aniline complexes, the binding energy has been calculated to be around -2 to -4 kcal/mol, depending on whether aniline acts as a proton donor or acceptor. physchemres.org These calculations are essential for understanding solvation processes and the thermodynamics of molecular recognition. mdpi.com

Table 4: Example Hydrogen Bond Energies in Aniline Complexes

| Complex | Interaction Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Aniline-Ammonia | N-H···N | ~ -3.5 |

| Aniline-Water | O-H···N | -3.62 physchemres.org |

| Aniline-Water | N-H···O | -2.06 physchemres.org |

Note: The values are illustrative and depend on the computational method and basis set used.

Solvent Effects on Molecular Properties through Computational Modeling

The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational models are used to simulate these solvent effects, with the Polarizable Continuum Model (PCM) being one of the most common approaches. gaussian.com In the PCM framework, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. ruc.dk

The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used and robust method available in computational chemistry software like Gaussian. gaussian.comresearchgate.net This model can be used to calculate solvation free energies, which are crucial for predicting equilibrium constants and pKa values in solution. For instance, theoretical studies have successfully predicted the pKa of aniline derivatives by calculating the gas-phase and solvation Gibbs free energies using PCM.

Solvent models also allow for the investigation of how the solvent influences reactivity, spectroscopic properties, and aromaticity. A study on nitroaniline isomers demonstrated that NICS values, and thus aromaticity, are dependent on the solvent composition. globalnmr.org By performing calculations with different solvents (specified by their dielectric constant in the PCM model), one can predict how properties of this compound would change in various chemical environments, from nonpolar to polar. nih.gov

Applications in Organic Synthesis and Material Science Precursors

3,4-Dichloro-N-(4-methylbenzyl)aniline as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a stable and reliable scaffold for the introduction of the 3,4-dichloroanilino moiety into a larger molecular structure. The synthesis of this compound itself can be envisioned through standard organic reactions, such as the reductive amination of 3,4-dichloroaniline (B118046) with 4-methylbenzaldehyde (B123495) or the nucleophilic substitution of a suitable benzyl (B1604629) halide with 3,4-dichloroaniline. The latter is a common method for the preparation of N-benzylated anilines.

The dichlorinated phenyl ring is relatively electron-deficient, which can influence the reactivity of the amine and the aromatic ring itself. This electronic nature is a key consideration for chemists designing synthetic routes involving this intermediate.

Derivatization for the Synthesis of Novel Chemical Entities

The secondary amine group in this compound is a prime site for derivatization. It can undergo a variety of reactions to introduce new functional groups and build molecular complexity. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method to introduce a wide array of substituents.

Alkylation: Further reaction with alkyl halides to produce tertiary amines, introducing additional steric and electronic diversity.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in medicinal chemistry.

Cyclization Reactions: The amine can participate in intramolecular or intermolecular cyclization reactions to form heterocyclic compounds, which are of significant interest in pharmaceutical and materials science. For instance, it could be a precursor for the synthesis of certain N-aryl heterocycles.

These derivatization pathways allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications.

Role in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound, with its reactive amine and modifiable aromatic rings, makes it a suitable component for the construction of more elaborate molecular architectures. The chlorine atoms on the aniline (B41778) ring can participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds.

This capability allows for the integration of the 3,4-dichloro-N-(4-methylbenzyl)anilino unit into larger, multi-component structures. For example, it could serve as a building block in the synthesis of polymers, dendrimers, or macrocycles where the specific electronic and steric properties of this fragment are desired. The rigidity of the aromatic rings combined with the flexibility of the benzylic C-N bond can be exploited to control the three-dimensional shape of the resulting macromolecules.